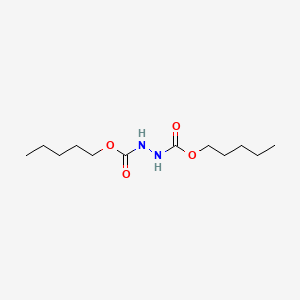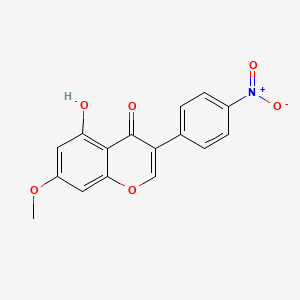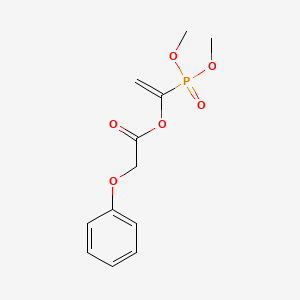
1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate typically involves the reaction of phenoxyacetic acid derivatives with dimethoxyphosphoryl compounds. One common method involves the use of phenolic compounds and chloracetate compounds as raw materials, reacting under the influence of a catalyst loaded with an active component . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where the phenoxyacetate moiety is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a wide range of functionalized phosphonate esters.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into target molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Its phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphorylation-dependent signaling pathways .
Comparison with Similar Compounds
Dimethyl (1-Diazo-2-oxopropyl)phosphonate: This compound shares a similar phosphonate ester structure and is used in organic synthesis as a reagent.
Ethyl phenoxyacetate: Another phenoxyacetate derivative with applications in organic synthesis and industrial processes.
Uniqueness: 1-(Dimethoxyphosphoryl)ethenyl phenoxyacetate is unique due to its combination of a dimethoxyphosphoryl group and an ethenyl phenoxyacetate moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
916905-92-5 |
|---|---|
Molecular Formula |
C12H15O6P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H15O6P/c1-10(19(14,15-2)16-3)18-12(13)9-17-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
UZTDOPLOLNFEKP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)COC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
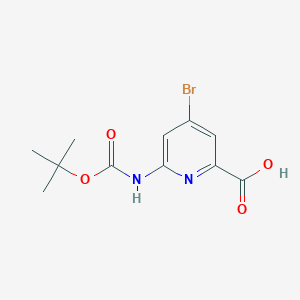
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
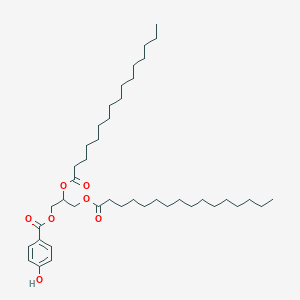
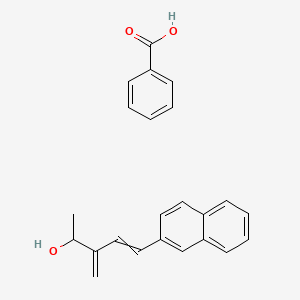
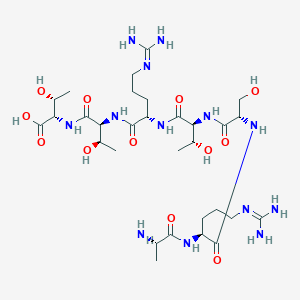
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
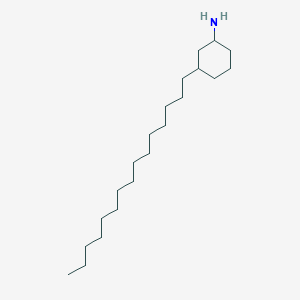
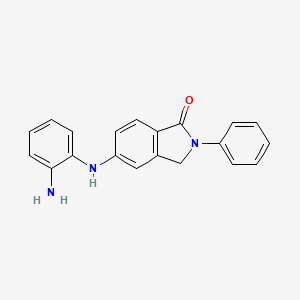
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
